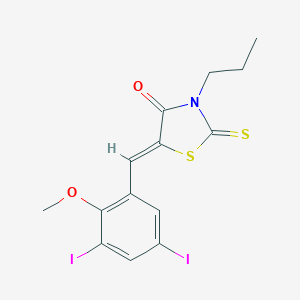![molecular formula C21H15Cl2F3N2O3S B301716 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as DASA-58, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a small molecule inhibitor that targets the calcium-dependent protein kinase 1 (CDPK1) in plants and parasites.
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied for its potential therapeutic applications in plants and parasites. In plants, 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide plays a crucial role in regulating various physiological processes, including growth, development, and stress responses. DASA-58 has been shown to inhibit this compound activity in plants, leading to improved stress tolerance and growth. In parasites, this compound is essential for survival and virulence, making it a promising target for drug development. DASA-58 has been shown to inhibit this compound activity in parasites, leading to parasite death and reduced infectivity.
Mecanismo De Acción
DASA-58 binds to the ATP-binding site of 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, preventing the enzyme from phosphorylating its substrates. This inhibition leads to the disruption of various physiological processes in plants and parasites, ultimately resulting in improved stress tolerance and growth in plants and parasite death in parasites.
Biochemical and Physiological Effects:
DASA-58 has been shown to improve stress tolerance and growth in plants by inhibiting this compound activity. In parasites, DASA-58 leads to parasite death and reduced infectivity. DASA-58 has also been shown to have anti-inflammatory effects in human cells by inhibiting the activity of the pro-inflammatory enzyme, phospholipase A2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASA-58 has several advantages for lab experiments, including its specificity for 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, its small size, and its ability to penetrate cell membranes. However, DASA-58 has limitations, including its potential toxicity and the need for further optimization to improve its potency and selectivity.
Direcciones Futuras
There are several future directions for DASA-58 research, including the development of more potent and selective inhibitors, the identification of additional targets for DASA-58, and the exploration of its potential therapeutic applications in human diseases. Additionally, further studies are needed to evaluate the safety and toxicity of DASA-58 in vivo.
Métodos De Síntesis
The synthesis of DASA-58 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-aminophenylamine to form 2-(2,4-dichlorophenylsulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product, DASA-58. The synthesis of DASA-58 has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
Propiedades
Fórmula molecular |
C21H15Cl2F3N2O3S |
|---|---|
Peso molecular |
503.3 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15Cl2F3N2O3S/c22-15-9-10-19(18(23)12-15)28(32(30,31)17-7-2-1-3-8-17)13-20(29)27-16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2,(H,27,29) |
Clave InChI |
QKMGJWJTNBMPPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)